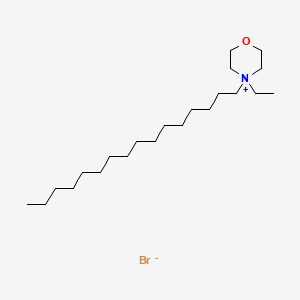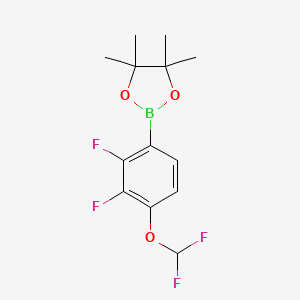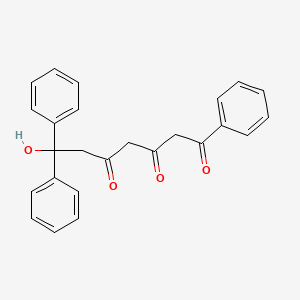
7-Hydroxy-1,7,7-triphenylheptane-1,3,5-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Hydroxy-1,7,7-triphenylheptane-1,3,5-trione is an organic compound with the molecular formula C25H22O4 and a molecular weight of 386.44 g/mol . This compound is characterized by its unique structure, which includes a heptane backbone substituted with hydroxy and triphenyl groups. It is primarily used in various chemical and industrial applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 7-Hydroxy-1,7,7-triphenylheptane-1,3,5-trione involves several steps, typically starting with the preparation of the heptane backbone followed by the introduction of hydroxy and triphenyl groups. Common synthetic routes include:
Aldol Condensation: This method involves the reaction of benzaldehyde derivatives with acetone under basic conditions to form the heptane backbone.
Triphenyl Substitution: The triphenyl groups are introduced via Friedel-Crafts alkylation reactions using benzene and aluminum chloride as catalysts.
Industrial production methods often involve optimizing these reactions for higher yields and purity, utilizing advanced techniques such as continuous flow reactors and high-throughput screening.
Chemical Reactions Analysis
7-Hydroxy-1,7,7-triphenylheptane-1,3,5-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
The major products formed from these reactions depend on the specific reagents and conditions used, but they typically include various substituted heptane derivatives and phenyl compounds.
Scientific Research Applications
7-Hydroxy-1,7,7-triphenylheptane-1,3,5-trione has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of 7-Hydroxy-1,7,7-triphenylheptane-1,3,5-trione involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the triphenyl groups can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
7-Hydroxy-1,7,7-triphenylheptane-1,3,5-trione can be compared with other similar compounds, such as:
7-Hydroxy-3-(4-methoxyphenyl)-4-propyl-2H-chromen-2-one: This compound has a similar hydroxy group but differs in its chromenone structure.
7-Hydroxy-7-(4-methoxyphenyl)-1-phenyl-heptane-1,3,5-trione: This compound shares the heptane backbone but has different substituents.
7-Imino-3-methyl-6,7-dihydro[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(1H)-one: This compound has a different core structure but similar functional groups.
The uniqueness of this compound lies in its specific combination of hydroxy and triphenyl groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
4975-85-3 |
|---|---|
Molecular Formula |
C25H22O4 |
Molecular Weight |
386.4 g/mol |
IUPAC Name |
7-hydroxy-1,7,7-triphenylheptane-1,3,5-trione |
InChI |
InChI=1S/C25H22O4/c26-22(17-24(28)19-10-4-1-5-11-19)16-23(27)18-25(29,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-15,29H,16-18H2 |
InChI Key |
ANLMSGDJBWPMHC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC(=O)CC(=O)CC(C2=CC=CC=C2)(C3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


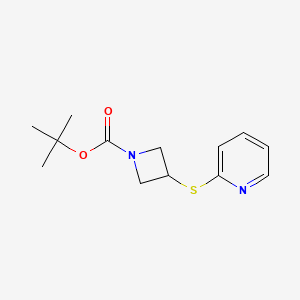
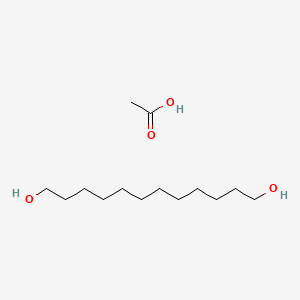
![Ethyl 2-{1-[(ethoxycarbonyl)oxy]ethyl}pentanoate](/img/structure/B14010835.png)
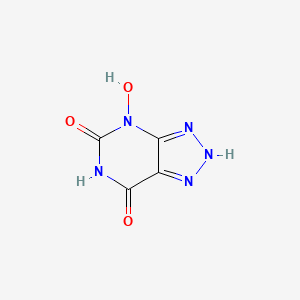
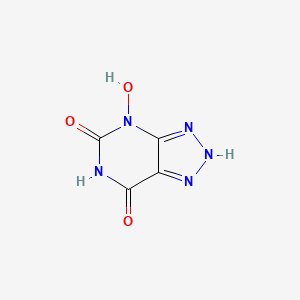
![3-[(2,4-Dichlorophenyl)methyl]-5-(2-hydroxyethyl)-1,3,5-thiadiazinane-2-thione](/img/structure/B14010852.png)

![Benzene,[[(2-chloro-2-phenylethyl)sulfonyl]methyl]-](/img/structure/B14010871.png)

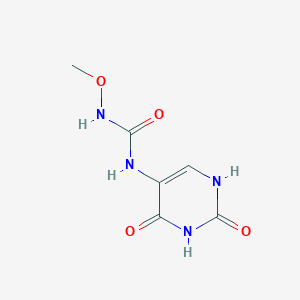
![4-[Di(propan-2-yl)amino]pyrido[1,2-a]pyrimidin-2-one](/img/structure/B14010889.png)
